molecular formula C19H28N2O2 B5653484 (1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5653484
M. Wt: 316.4 g/mol
InChI Key: RUIWFDXPIXSPGT-JKSUJKDBSA-N
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Description

(1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that belongs to the class of diazabicyclo compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the diazabicyclo core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the diazabicyclo core through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of the cyclopropylmethyl and propylfuran groups through various functional group transformations such as alkylation, acylation, and reduction reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound may be explored as a potential therapeutic agent. Its unique structure could interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its complex structure could contribute to the design of advanced polymers, catalysts, and other functional materials.

Mechanism of Action

The mechanism of action of (1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Receptor Interactions: Modulation of receptor activity.

    Pathway Modulation: Influence on specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one may include other diazabicyclo compounds with different substituents. Examples include:

  • (1S,5R)-6-(cyclopropylmethyl)-3-[(5-methylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
  • (1S,5R)-6-(cyclopropylmethyl)-3-[(5-ethylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Uniqueness

The uniqueness of this compound lies in its specific substituents and their spatial arrangement. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-2-3-17-8-9-18(23-17)13-20-11-15-6-7-16(12-20)21(19(15)22)10-14-4-5-14/h8-9,14-16H,2-7,10-13H2,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIWFDXPIXSPGT-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(O1)CN2CC3CCC(C2)N(C3=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(O1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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